N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide
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Overview
Description
N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide typically involves multi-step reactions starting from readily available precursors. . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-A]pyridine derivatives: These compounds share the imidazo[1,2-A]pyridine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide moiety also show comparable properties and applications.
Uniqueness
N-[7-Methyl-2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]-3-(trifluoromethyl)benzamide is unique due to the combination of its heterocyclic structures and the presence of the trifluoromethyl group, which can enhance its biological activity and stability.
Properties
Molecular Formula |
C20H14F3N3OS |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
N-(7-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C20H14F3N3OS/c1-12-7-8-26-16(10-12)24-17(15-6-3-9-28-15)18(26)25-19(27)13-4-2-5-14(11-13)20(21,22)23/h2-11H,1H3,(H,25,27) |
InChI Key |
TYNLHMWLCNXJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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